Ceftazidime anhydrous, (E)-
Description
Historical Context and Development within Cephalosporin (B10832234) Chemistry
Ceftazidime (B193861) was patented by Glaxo Group in 1978 and entered commercial use in 1984. toku-e.comwikipedia.orgebi.ac.uk It emerged as a third-generation cephalosporin, a class of antibiotics developed to possess a broader spectrum of activity, particularly against Gram-negative bacteria, compared to their first and second-generation predecessors. wikipedia.orgnih.gov The development of ceftazidime was a significant step in combating bacterial resistance. Its chemical structure was engineered to be resistant to hydrolysis by most β-lactamases, the enzymes produced by bacteria that inactivate many penicillin and early cephalosporin antibiotics. wikipedia.orgnih.gov
The synthesis of ceftazidime typically starts from 7-aminocephalosporanic acid (7-ACA). google.comgoogle.com A key structural feature of ceftazidime is the aminothiazole ring, which is introduced through acylation. google.comderpharmachemica.com Another important modification is the substitution of the pyridine (B92270) ring at the C-3 position, which enhances water solubility and activates the β-lactam bond. derpharmachemica.com This intricate molecular architecture, including an oxime moiety with two methyl groups and a carboxylic acid, provides enhanced stability against β-lactamases and potent activity against a wide range of bacteria. derpharmachemica.com
Role as a Third-Generation β-Lactam Antibiotic in Contemporary Research
Ceftazidime is a broad-spectrum, bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. drugbank.comnih.govhres.ca Specifically, it targets and binds to penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes in the final stages of peptidoglycan synthesis. drugbank.comnih.govhres.ca This disruption of the cell wall's integrity leads to cell lysis and death. toku-e.comdrugbank.com
In contemporary research, ceftazidime pentahydrate is extensively used to study antibiotic resistance mechanisms. chemimpex.com Researchers utilize it in in-vitro microbiological antimicrobial susceptibility tests (AST) to determine the minimum inhibitory concentrations (MIC) against various bacterial isolates, particularly Gram-negative organisms like Pseudomonas aeruginosa and Enterobacteriaceae. toku-e.com These studies are crucial for understanding the evolution of bacterial pathogens and for developing strategies to combat them. chemimpex.com
Furthermore, ceftazidime is a key component in research on combination therapies. chemimpex.com The rise of multidrug-resistant (MDR) organisms has necessitated the investigation of synergistic antibiotic effects. ijmedicine.com A notable example is the combination of ceftazidime with avibactam (B1665839), a non-β-lactam β-lactamase inhibitor. drugbank.comasm.org This combination has shown efficacy against carbapenem-resistant Enterobacteriaceae (CRE), a significant threat in healthcare settings. ijmedicine.comasm.org Research in this area is vital for expanding the limited treatment options for infections caused by these highly resistant pathogens. ijmedicine.combanglajol.info
Significance of the Pentahydrate Form in Research Investigations
The pentahydrate form of ceftazidime (C22H22N6O7S2 • 5H2O) is the specific crystalline structure of the drug that is widely used in pharmaceutical formulations and research. toku-e.comnps.org.au The five water molecules are an integral part of the crystal lattice. abcristalografia.org.br This hydrated form offers specific physicochemical properties that are advantageous for research applications.
One of the key aspects is its stability. The pentahydrate form is relatively stable, although it is susceptible to hydrolytic degradation. abcristalografia.org.brresearchgate.net Understanding the thermal behavior of ceftazidime pentahydrate is critical. Studies have shown that the water molecules are released at temperatures above 78°C, leading to the formation of an anhydrous form. abcristalografia.org.br This transition can alter the crystalline structure and, consequently, the drug's properties. abcristalografia.org.br The decomposition temperature of the drug is approximately 179.2°C, indicating good thermal stability under normal conditions. abcristalografia.org.br
The solubility and dissolution characteristics of the pentahydrate form are also crucial for its use in research, particularly in in-vitro studies and the development of injectable formulations. chemimpex.com The presence of water molecules in the crystal structure can influence how the drug dissolves and interacts with biological systems. Research has also explored the inhibitory effects of ceftazidime pentahydrate on certain enzymes, highlighting its potential for broader biological investigations beyond its direct antibacterial action. wisdomlib.orgscialert.net The defined stoichiometry of the pentahydrate ensures consistency in research experiments, allowing for accurate and reproducible results. nps.org.au
Structure
2D Structure
Properties
Key on ui mechanism of action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. |
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CAS No. |
78439-06-2 |
Molecular Formula |
C22H22N6O7S2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1 |
InChI Key |
ORFOPKXBNMVMKC-KZBLUZIOSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O |
melting_point |
103-113 |
Other CAS No. |
78439-06-2 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
5.73e-03 g/L |
Synonyms |
Ceftazidime Ceftazidime Anhydrous Ceftazidime Pentahydrate Fortaz Fortum GR 20263 GR-20263 GR20263 LY 139381 LY-139381 LY139381 Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))- Tazidime |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action and Cellular Microbiology
Elucidation of Penicillin-Binding Protein (PBP) Interactions
The efficacy of ceftazidime (B193861) is rooted in its high affinity for specific PBPs, which are crucial for the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell death. patsnap.comlibretexts.orglibretexts.org
Specificity for PBP-3 in Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Ceftazidime demonstrates a pronounced and high-affinity binding to Penicillin-Binding Protein-3 (PBP-3) in a wide array of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. patsnap.comresearchgate.netnih.govhres.canih.gov PBP-3 plays a critical role in the formation of the septum during bacterial cell division. patsnap.comhres.ca The inhibition of PBP-3 by ceftazidime disrupts this process, leading to the formation of long, filamentous bacterial cells that are unable to divide. nih.govhres.caoup.comnih.gov This targeted action against PBP-3 is a key contributor to ceftazidime's potent activity against these pathogens. nih.govcncb.ac.cn
Binding Affinity to PBP-1a and PBP-1b in Gram-Negative Organisms
While PBP-3 is the primary target, ceftazidime also exhibits binding affinity for PBP-1a and PBP-1b, particularly at higher concentrations. nih.govhres.cadrugbank.comsci-hub.box These PBPs are involved in the elongation of the cell wall. hres.ca The simultaneous inhibition of PBP-1a, PBP-1b, and PBP-3 can lead to the formation of spheroplasts and subsequent rapid cell lysis. nih.govhres.casci-hub.box However, the affinity for PBP-1b is noted to be considerably lower than for PBP-3 and PBP-1a. hres.cafresenius-kabi.com
Interactions with Staphylococcal PBPs (PBP-1, PBP-2, PBP-3)
In contrast to its high affinity for PBP-3 in Gram-negative bacteria, ceftazidime's interaction with the PBPs of Staphylococcus aureus shows a different profile. It demonstrates a high affinity for PBP-1 and PBP-2 in this Gram-positive organism, but a significantly lower affinity for PBP-3. nih.govhres.ca Ceftazidime also binds to S. aureus PBP-1, -2, and -3, with a much weaker affinity for PBP-4. drugbank.com
Inhibition of Bacterial Cell Wall Synthesis and Peptidoglycan Biosynthesis
The fundamental mechanism of ceftazidime's antimicrobial action is the inhibition of bacterial cell wall synthesis. patsnap.comhres.cahres.ca By binding to and inactivating PBPs, ceftazidime blocks the transpeptidation step in peptidoglycan biosynthesis. patsnap.comlibretexts.orgjst.go.jp This disruption of the peptidoglycan cross-linking process weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and leading to cell lysis and death. patsnap.comnih.govdrugbank.com
Table 1: Binding Affinity of Ceftazidime to Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | Binding Affinity | Reference |
|---|---|---|---|
| Escherichia coli | PBP-3 | High | nih.govhres.ca |
| PBP-1a | Moderate | hres.ca | |
| PBP-1b | Low | hres.ca | |
| Pseudomonas aeruginosa | PBP-3 | High | nih.govhres.ca |
| PBP-1a | Moderate | hres.ca | |
| PBP-1b | Low | hres.ca | |
| Staphylococcus aureus | PBP-1 | High | nih.govhres.ca |
| PBP-2 | High | nih.govhres.ca | |
| PBP-3 | Low | nih.govhres.ca |
Morphological Changes Induced in Bacterial Cells (e.g., Filamentation, Spheroplast Formation, Lysis)
The specific interactions of ceftazidime with different PBPs result in distinct and observable morphological changes in bacterial cells.
Filamentation: At its minimum inhibitory concentration (MIC), ceftazidime's primary inhibition of PBP-3 in Gram-negative bacteria like E. coli and P. aeruginosa leads to the formation of long, undivided filaments. nih.govoup.comnih.govnih.gov This is because cell elongation continues, but septation, the process of forming a new cell wall to divide the cell, is blocked. hres.canih.gov
Spheroplast Formation and Lysis: At higher concentrations, ceftazidime's additional binding to PBP-1a and PBP-1b inhibits cell wall elongation. nih.govsci-hub.box This can result in the formation of spheroplasts, which are osmotically sensitive spherical cells that have lost their rigid cell wall. nih.govsci-hub.box The weakened cell structure ultimately leads to rapid cell lysis. nih.govhres.casci-hub.box
Stability Against β-Lactamase Enzymes
A significant characteristic of ceftazidime is its stability in the presence of many β-lactamase enzymes. patsnap.comnih.gov β-lactamases are enzymes produced by some bacteria that can inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. patsnap.com The chemical structure of ceftazidime, particularly the presence of a complex moiety on the imino side chain, confers this resistance to hydrolysis by many common β-lactamases produced by Gram-negative bacteria. nih.govwikipedia.org This includes stability against plasmid-mediated β-lactamases such as TEM-1, TEM-2, SHV-1, and OXA-1, as well as chromosomally mediated cephalosporinases. nih.govasm.org However, it is important to note that ceftazidime can be susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov
Table 2: Stability of Ceftazidime against various β-Lactamase Classes
| β-Lactamase Class/Type | Stability of Ceftazidime | Reference |
|---|---|---|
| Staphylococcal β-lactamase | Stable | asm.org |
| TEM-1, TEM-2 | Stable | nih.govasm.org |
| SHV-1 | Stable | nih.govasm.org |
| OXA-1 | Stable | nih.govasm.org |
| PSE-1, PSE-2 | Stable | asm.org |
| Inducible Cephalosporinases | Stable | asm.org |
| Extended-Spectrum β-Lactamases (ESBLs) | Unstable | nih.gov |
| Carbapenemases | Unstable | nih.gov |
Intrinsic Resistance to Common β-Lactamases
Ceftazidime pentahydrate, a third-generation cephalosporin (B10832234), possesses a molecular structure that confers a notable degree of stability against hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases. nih.govdrugbank.commedchemexpress.com This intrinsic resistance is a key feature of its antimicrobial profile. The structural attributes of ceftazidime, particularly the 2-aminothiazole (B372263) group in its R1 side chain, contribute to its resilience against certain β-lactamases like the early TEM, OXA, and SHV variants. nih.gov
Specifically, ceftazidime is not hydrolyzed by staphylococcal β-lactamase or common plasmid-mediated β-lactamases such as TEM-1, TEM-2, SHV-1, and OXA-1. nih.gov It also demonstrates stability against inducible cephalosporinase-type β-lactamases. nih.gov This resistance to hydrolysis by these common enzymes allows ceftazidime to maintain its activity against a range of Gram-negative bacteria that produce them. nih.govmedchemexpress.com
Table 1: Stability of Ceftazidime against Common β-Lactamases
| β-Lactamase Type | Hydrolytic Activity against Ceftazidime | Reference |
|---|---|---|
| Staphylococcal β-lactamase | Not hydrolyzed | nih.gov |
| TEM-1 | Not hydrolyzed | nih.gov |
| TEM-2 | Not hydrolyzed | nih.gov |
| SHV-1 | Not hydrolyzed | nih.gov |
| OXA-1 | Not hydrolyzed | nih.gov |
| Inducible Cephalosporinases | Not hydrolyzed | nih.gov |
Hydrolysis by Extended-Spectrum β-Lactamases (ESBLs) and Other β-Lactamases
Despite its stability against many common β-lactamases, ceftazidime is susceptible to hydrolysis by several extended-spectrum β-lactamases (ESBLs). efda.gov.ethpra.ie The emergence of ESBLs, which often arise from mutations in genes encoding common β-lactamases like TEM and SHV, poses a significant challenge to the efficacy of ceftazidime. rdd.edu.iq These enzymes have an expanded substrate profile that includes third-generation cephalosporins.
CTX-M-type ESBLs, in particular, have become a major cause of resistance. asm.org For instance, CTX-M-15 has demonstrated significant hydrolytic activity against ceftazidime. nih.gov In addition to ESBLs, ceftazidime can be hydrolyzed by other classes of β-lactamases. Class C cephalosporinases (e.g., AmpC) and some Class D carbapenemases (e.g., OXA-48) can inactivate ceftazidime, although the addition of a β-lactamase inhibitor like avibactam (B1665839) can restore its activity against many of these enzymes. nih.govengineering.org.cndovepress.compfizer.compfizer.com However, ceftazidime is not effective against bacteria producing metallo-β-lactamases (MBLs), which belong to Ambler class B, as these enzymes are not inhibited by serine β-lactamase inhibitors like avibactam. pfizer.comdovepress.com
Table 2: Susceptibility of Ceftazidime to Hydrolysis by Various β-Lactamase Types
| β-Lactamase Class/Type | Hydrolytic Activity against Ceftazidime | Reference |
|---|---|---|
| Extended-Spectrum β-Lactamases (ESBLs) | Susceptible to hydrolysis | efda.gov.ethpra.ie |
| CTX-M type ESBLs (e.g., CTX-M-15) | Significant hydrolysis | nih.gov |
| AmpC (Class C) | Can be hydrolyzed | nih.govdovepress.com |
| KPC (Class A Carbapenemase) | Poorly hydrolyzed | asm.org |
| OXA-48 (Class D Carbapenemase) | Can be hydrolyzed | engineering.org.cn |
| Metallo-β-lactamases (Class B) | Not inhibited by ceftazidime/avibactam | pfizer.comdovepress.com |
Molecular Mechanisms of β-Lactamase-Mediated Resistance
Resistance to ceftazidime mediated by β-lactamases primarily involves enzymatic inactivation through the hydrolysis of the β-lactam ring. researchgate.net However, the evolution of resistance, particularly to ceftazidime in combination with β-lactamase inhibitors like avibactam, involves specific molecular changes within the β-lactamase enzymes themselves.
A critical region in many class A β-lactamases, known as the Ω-loop (amino acid residues 164 to 179), plays a significant role in determining substrate specificity and resistance. engineering.org.cnnih.gov Single amino acid substitutions within this loop can dramatically alter the enzyme's ability to hydrolyze ceftazidime and evade inhibition. For example, substitutions at positions such as 164, 167, 169, and 179 in class A β-lactamases like KPC and CTX-M have been linked to ceftazidime resistance. engineering.org.cnnih.govnih.gov
In KPC enzymes, a D179Y substitution in the Ω-loop is a frequently observed mutation that confers resistance to the ceftazidime-avibactam combination. engineering.org.cnnih.gov This substitution is thought to create a deeper pocket in the active site, which traps the ceftazidime molecule for a longer duration, facilitating its hydrolysis while hindering the binding of avibactam. engineering.org.cn Similarly, in CTX-M enzymes, substitutions like P167S and L169Q can lead to increased minimum inhibitory concentrations (MICs) of ceftazidime. nih.gov These molecular alterations highlight the dynamic evolution of β-lactamases in response to the selective pressure of antibiotics.
Table 3: Key Amino Acid Substitutions in β-Lactamases Conferring Ceftazidime Resistance
| β-Lactamase | Amino Acid Substitution | Consequence | Reference |
|---|---|---|---|
| KPC | D179Y | Increased ceftazidime hydrolysis, reduced avibactam binding | engineering.org.cnnih.gov |
| KPC | V240G | Increased ceftazidime hydrolysis | engineering.org.cn |
| KPC-3 | D179Y & T243M | Increased MIC of ceftazidime-avibactam | engineering.org.cn |
| CTX-M-15 | P167S | 4-fold increase in ceftazidime MIC | nih.gov |
| CTX-M-15 | L169Q | 16-fold increase in ceftazidime MIC | nih.gov |
| PenA | L169A | Significantly faster ceftazidime hydrolysis | nih.gov |
Antimicrobial Resistance Research
Mechanisms of Bacterial Resistance to Ceftazidime (B193861)
The primary mechanisms of bacterial resistance to ceftazidime are multifaceted and often act synergistically to confer high levels of resistance. These include the production of β-lactamase enzymes that hydrolyze the antibiotic, alterations in the structure and function of penicillin-binding proteins (PBPs), decreased permeability of the outer membrane, and the active removal of the drug by efflux pumps. Furthermore, some bacteria possess inducible resistance mechanisms that are activated in the presence of the antibiotic.
The most prevalent mechanism of resistance to β-lactam antibiotics, including ceftazidime, is the production of β-lactamase enzymes. rcsb.orgresearchgate.net These enzymes inactivate ceftazidime by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its PBP targets. rcsb.org While ceftazidime is generally stable against many common β-lactamases, the emergence and evolution of extended-spectrum β-lactamases (ESBLs) and carbapenemases have significantly compromised its efficacy. rcsb.orgresearchgate.netnih.gov
Several classes of β-lactamases are implicated in ceftazidime resistance:
Class A Extended-Spectrum β-Lactamases (ESBLs): Variants of TEM and SHV enzymes, as well as the CTX-M family, are capable of hydrolyzing ceftazidime. researchgate.netnih.gov Specific mutations within these enzymes, such as P167S and D240G in CTX-M, can increase the efficiency of ceftazidime hydrolysis by tenfold. nih.govescholarship.org
Class A Carbapenemases: Klebsiella pneumoniae carbapenemase (KPC) enzymes, particularly variants like KPC-14, KPC-28, and KPC-31, exhibit increased resistance to ceftazidime. researchgate.net
Class C Cephalosporinases (AmpC): These enzymes, often chromosomally encoded and inducible, can be overexpressed to confer resistance. rcsb.org Specific mutations in AmpC can also enhance ceftazidime hydrolysis. nih.gov
Class D Oxacillinases (OXA): Certain OXA-type enzymes have been shown to contribute to ceftazidime resistance. rcsb.org
Class B Metallo-β-Lactamases (MBLs): Enzymes like New Delhi metallo-β-lactamase (NDM) confer resistance to a broad range of β-lactams, including ceftazidime. rcsb.org
| β-Lactamase Family | Specific Enzymes/Variants | Conferring Resistance To |
| Class A ESBLs | TEM variants, SHV variants, CTX-M (e.g., with P167S, D240G mutations) | Ceftazidime |
| Class A Carbapenemases | KPC (e.g., KPC-14, KPC-28, KPC-31) | Ceftazidime |
| Class C Cephalosporinases | AmpC | Ceftazidime |
| Class D Oxacillinases | OXA-225 | Ceftazidime |
| Class B Metallo-β-Lactamases | NDM (e.g., NDM-5, NDM-33) | Ceftazidime |
Ceftazidime exerts its bactericidal effect by binding to and inactivating PBPs, enzymes essential for the synthesis and maintenance of the bacterial cell wall. nih.govnih.gov Alterations in the structure of these target proteins can reduce the binding affinity of ceftazidime, leading to resistance. nih.govasm.org This mechanism is a significant contributor to resistance, particularly in organisms like Burkholderia pseudomallei and Escherichia coli. nih.govresearchgate.net
Key findings related to PBP alterations include:
Deletions in PBP Genes: In B. pseudomallei, resistance to ceftazidime has been linked to the deletion of a gene encoding for PBP3 (BPSS1219). nih.gov
Point Mutations in PBPs: In E. coli, specific mutations within the transpeptidase domain of PBP3, such as A233T and I332V, have been shown to result in ceftazidime resistance. researchgate.net These mutations can induce conformational changes that hinder the binding of the antibiotic. researchgate.net Insertions of amino acids, such as YRIK or YRIN in PBP3, have also been associated with reduced susceptibility. asm.orgnih.gov
| Organism | Penicillin-Binding Protein (PBP) | Alteration | Impact on Ceftazidime |
| Burkholderia pseudomallei | PBP3 (encoded by BPSS1219) | Gene deletion | Resistance |
| Escherichia coli | PBP3 (FtsI) | Point mutations (e.g., A233T, I332V) | Resistance |
| Escherichia coli | PBP3 | Amino acid insertions (e.g., YRIK, YRIN) | Reduced susceptibility |
Gram-negative bacteria possess an outer membrane that acts as a selective barrier, regulating the influx of substances, including antibiotics. nih.gov Ceftazidime crosses this membrane primarily through porin channels. francis-press.com A decrease in the number or functional alteration of these porins can significantly reduce the intracellular concentration of the antibiotic, contributing to resistance. nih.govfrancis-press.comnih.gov This mechanism often works in concert with other resistance determinants, such as β-lactamase production. engineering.org.cn
Examples of porin-mediated resistance include:
Loss or Reduced Expression of Porins: In Klebsiella pneumoniae, the loss or reduced expression of major porins like OmpK35 and OmpK36 is associated with ceftazidime resistance. francis-press.comengineering.org.cn Similarly, in Pseudomonas aeruginosa, the loss of the OprD porin has been detected in ceftazidime-resistant strains. engineering.org.cn
Mutations in Porin Proteins: Specific mutations in porin proteins can alter their structure and function, thereby impeding the passage of ceftazidime. For instance, a Thr333Asn mutation in OmpK36 of K. pneumoniae has been shown to reduce porin activity and affect susceptibility to ceftazidime. francis-press.com
| Bacterial Species | Porin Protein | Alteration | Consequence |
| Klebsiella pneumoniae | OmpK35, OmpK36 | Loss or reduced expression, mutations (e.g., Thr333Asn in OmpK36) | Decreased ceftazidime influx and resistance |
| Pseudomonas aeruginosa | OprD | Loss of expression | Decreased ceftazidime influx and resistance |
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govoup.com Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of ceftazidime, contributing to resistance. nih.govoup.com This mechanism is particularly important in organisms like Pseudomonas aeruginosa and Acinetobacter spp. researchgate.net
Several families of efflux pumps are involved in ceftazidime resistance:
Resistance-Nodulation-Division (RND) Family: This is the most clinically significant family of efflux pumps in Gram-negative bacteria. In P. aeruginosa, the MexAB-OprM and MexJK-OprM systems have been shown to contribute to ceftazidime resistance. asm.orgnih.govdovepress.com Overexpression of the AcrAB-TolC pump in E. coli is also associated with reduced susceptibility. researchgate.netengineering.org.cn
Major Facilitator Superfamily (MFS): While less studied in the context of ceftazidime, MFS pumps are known to contribute to multidrug resistance in various bacteria.
Studies have shown that the use of efflux pump inhibitors can restore the susceptibility of resistant strains to ceftazidime, highlighting the crucial role of these pumps in resistance. engineering.org.cnresearchgate.net
| Bacterial Species | Efflux Pump System | Family | Impact on Ceftazidime |
| Pseudomonas aeruginosa | MexAB-OprM, MexJK-OprM | RND | Extrusion of ceftazidime, leading to resistance |
| Escherichia coli | AcrAB-TolC | RND | Extrusion of ceftazidime, contributing to resistance |
| Acinetobacter spp. | Various efflux pumps | RND, MFS | Extrusion of ceftazidime, contributing to resistance |
Several clinically important Gram-negative bacteria, including Enterobacter spp., Pseudomonas aeruginosa, and Serratia marcescens, possess a chromosomally encoded AmpC β-lactamase. wikipedia.orgjmilabs.com The expression of this enzyme is typically low but can be induced to high levels in the presence of certain β-lactam antibiotics, including ceftazidime. wikipedia.org This induction leads to the rapid development of resistance during therapy.
The induction of AmpC is a complex regulatory process. In the presence of an inducing agent like ceftazidime, cell wall recycling products accumulate and trigger a signaling cascade that leads to the increased transcription of the ampC gene. This results in the overproduction of the AmpC β-lactamase, which then efficiently hydrolyzes ceftazidime, leading to treatment failure.
| Bacterial Genera | Inducible Enzyme | Mechanism |
| Enterobacter spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |
| Pseudomonas spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |
| Serratia spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |
| Citrobacter spp. | AmpC β-lactamase | Induction of ampC gene expression by ceftazidime |
Evolution of Resistance Under Ceftazidime Pressure
The continuous exposure of bacterial populations to ceftazidime creates a strong selective pressure that drives the evolution of resistance. asm.orgresearchgate.netoup.com This evolutionary process can occur through various genetic events, including point mutations, gene amplification, and horizontal gene transfer.
Selection of Pre-existing Resistant Subpopulations: A bacterial population may contain a small number of cells with pre-existing resistance mutations. The presence of ceftazidime will inhibit the growth of susceptible cells, allowing the resistant variants to proliferate and become dominant.
De Novo Mutations: Spontaneous mutations can arise in genes encoding β-lactamases, PBPs, porins, or efflux pump regulators. For example, under ceftazidime pressure, mutations in the blaKPC-2 gene can lead to variants like KPC-190 that confer high-level resistance to ceftazidime/avibactam (B1665839). frontiersin.org Similarly, exposure to ceftazidime can select for mutations in the Ω-loop of KPC enzymes, such as the D179Y substitution, which enhances ceftazidime hydrolysis. asm.org
Gene Amplification: Bacteria can increase the copy number of resistance genes, such as blaKPC-2, leading to higher levels of enzyme production and increased resistance. asm.orgfrontiersin.org
Horizontal Gene Transfer: Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between different bacteria, facilitating the rapid spread of resistance.
Experimental evolution studies have demonstrated that exposure to ceftazidime can lead to a temporal pattern of evolution, starting with gene amplification followed by the selection of specific point mutations that further enhance resistance. asm.org This highlights the dynamic and adaptive nature of bacterial populations in response to antibiotic pressure.
Strategies to Combat Ceftazidime Resistance
The emergence of bacterial resistance to ceftazidime, a third-generation cephalosporin (B10832234), has necessitated the exploration of various strategies to preserve its clinical efficacy. Research efforts have primarily focused on two main avenues: the co-administration of ceftazidime with β-lactamase inhibitors and its use in combination with other classes of antimicrobial agents. These approaches aim to overcome resistance mechanisms, broaden the spectrum of activity, and enhance bactericidal effects against challenging pathogens.
Co-administration with β-Lactamase Inhibitors (e.g., Avibactam)
A primary mechanism of resistance to ceftazidime is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring essential for the antibiotic's activity. wikipedia.org To counter this, ceftazidime has been combined with β-lactamase inhibitors, such as avibactam. nih.govnih.govresearchgate.net Avibactam is a novel, non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation. nih.govresearchgate.netdrugbank.com Its mechanism involves forming a covalent, yet reversible, bond with the serine residue in the active site of β-lactamase enzymes. nih.govnih.gov This action inactivates the enzyme, restoring ceftazidime's ability to bind to penicillin-binding proteins and exert its bactericidal effect. nih.govnih.gov The combination of ceftazidime and avibactam has been shown to be effective against a range of multidrug-resistant Gram-negative bacteria. nih.govyoutube.com
Avibactam demonstrates a broad spectrum of activity against several classes of β-lactamases, significantly expanding ceftazidime's coverage. nih.govasm.orgnih.gov It is a potent inhibitor of Ambler Class A enzymes, which include Extended-Spectrum β-Lactamases (ESBLs) like CTX-M-15 and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC). nih.govnih.govnih.gov Furthermore, unlike older inhibitors like clavulanic acid and tazobactam (B1681243), avibactam is also highly effective against Class C (AmpC) β-lactamases, which are a common cause of resistance in pathogens like Enterobacteriaceae and Pseudomonas aeruginosa. nih.govresearchgate.netnih.govnih.gov This expanded inhibitory profile makes the ceftazidime-avibactam combination a critical option for treating infections caused by bacteria producing these types of enzymes. nih.govresearchgate.netasm.org
Table 1: Inhibitory Spectrum of Avibactam Against Key β-Lactamase Enzymes
| β-Lactamase Class | Specific Enzyme Examples | Inhibition by Avibactam | Clinical Significance |
|---|---|---|---|
| Class A | ESBLs (e.g., CTX-M-15), KPC Carbapenemases | Potent Inhibitor nih.govnih.govnih.gov | Restores ceftazidime activity against many ceftazidime- and carbapenem-resistant Enterobacteriaceae. nih.gov |
| Class C | AmpC (e.g., from P. aeruginosa, E. cloacae) | Potent Inhibitor nih.govnih.govnih.gov | Overcomes resistance in pathogens that hyperproduce AmpC enzymes, a common issue in hospital-acquired infections. nih.gov |
Despite its broad activity against serine β-lactamases, avibactam has significant limitations. It is not active against Class B metallo-β-lactamases (MBLs), which utilize zinc ions in their active site and are mechanistically different from serine-based enzymes. nih.govnih.gov This lack of activity means the ceftazidime-avibactam combination is ineffective against pathogens producing MBLs such as NDM, VIM, and IMP. nih.gov
Avibactam's activity against Class D β-lactamases (oxacillinases or OXA-type enzymes) is variable. researchgate.netnih.gov While it shows inhibitory activity against some Class D enzymes, such as OXA-48, its effectiveness against others, like OXA-10 and OXA-24, is significantly lower. nih.govmdpi.com The clinical utility of ceftazidime-avibactam against infections caused by OXA-producing organisms can therefore be unpredictable and depends on the specific enzyme present. mdpi.com
Table 2: Limitations of Avibactam's Inhibitory Spectrum
| β-Lactamase Class | Specific Enzyme Examples | Inhibition by Avibactam | Clinical Implication |
|---|---|---|---|
| Class B | Metallo-β-Lactamases (e.g., NDM, VIM, IMP) | No significant inhibition nih.gov | Ceftazidime-avibactam is not a viable treatment for infections caused by MBL-producing bacteria. nih.gov |
| Class D | OXA-type enzymes (e.g., OXA-10, OXA-23, OXA-48) | Variable activity; effective against some (e.g., OXA-48) but not all. nih.govmdpi.com | Efficacy against pathogens producing Class D enzymes is inconsistent and requires specific susceptibility testing. mdpi.com |
Combination Therapy Research Beyond β-Lactamase Inhibitors
Beyond the use of β-lactamase inhibitors, research has investigated combining ceftazidime with other antimicrobial agents to enhance efficacy, prevent the emergence of resistance, or provide empirical coverage for complex infections. asm.orgnih.gov These combination strategies are based on the potential for synergistic or additive effects between antibiotics with different mechanisms of action. However, the potential for antagonistic interactions also exists, necessitating careful study of specific drug pairings.
The combination of ceftazidime with aminoglycosides, such as tobramycin (B1681333), has been studied for its synergistic activity, particularly against Pseudomonas aeruginosa. asm.orgasm.orgnih.gov Synergy occurs when the combined effect of the two drugs is greater than the sum of their individual effects. In vitro pharmacokinetic models have demonstrated that the combination of ceftazidime and tobramycin can result in significantly faster killing of resistant P. aeruginosa strains, even at declining antibiotic concentrations that fall below the minimum inhibitory concentration (MIC) of either drug alone. asm.orgnih.gov This synergistic killing may be crucial for treating infections caused by resistant strains. nih.gov Furthermore, some studies suggest that combination therapy may help prevent the emergence of resistance during treatment. asm.org
Table 3: Research Findings on Ceftazidime and Tobramycin Synergy
| Pathogen Studied | Key Finding | Reference |
|---|---|---|
| Pseudomonas aeruginosa (resistant strain) | Synergism observed at declining antibiotic concentrations, resulting in pronounced killing of the resistant strain. | asm.orgnih.gov |
| Pseudomonas aeruginosa | Combination therapy demonstrated a significantly faster initial killing rate compared to monotherapy regimens in an in vitro model. | asm.org |
| Various Gram-negative bacilli | In vivo studies in patients showed minor changes in the pharmacokinetic disposition of either drug when co-administered, suggesting no negative kinetic interaction. | asm.orgnih.gov |
In contrast to synergistic pairings, combining ceftazidime with certain bacteriostatic agents can lead to antagonism, where the efficacy of the combination is less than that of the more active single agent. A notable example is the interaction between ceftazidime and chloramphenicol. drugs.combmj.com Chloramphenicol is a bacteriostatic agent that inhibits bacterial protein synthesis. drugbank.com The bactericidal action of β-lactams like ceftazidime requires active cell wall synthesis, which is dependent on protein synthesis. By halting protein production, chloramphenicol can interfere with ceftazidime's mechanism of action, leading to an antagonistic effect. drugs.com This antagonism has been demonstrated in vitro and suspected in clinical cases of treatment failure in patients with Gram-negative bacterial meningitis who received a cephalosporin in combination with chloramphenicol. drugs.combmj.com
Table 4: Evidence of Antagonism between Ceftazidime and Chloramphenicol
| Type of Evidence | Description of Findings | Reference |
|---|---|---|
| In Vitro Studies | Data suggest chloramphenicol may antagonize the bactericidal activity of cephalosporins against various Gram-negative and Gram-positive bacteria. | drugs.comasm.orgnih.gov |
| Case Reports | Potential antagonism was implicated in treatment failure for a patient with Salmonella enteritidis meningitis. The patient subsequently recovered after being treated with ceftazidime alone. | drugs.com |
| Proposed Mechanism | Chloramphenicol inhibits protein synthesis, reducing the substrate for ceftazidime's action on bacterial cell wall synthesis. | drugs.com |
Biofilm-Related Resistance Mechanisms
Biofilms are complex communities of microorganisms encased in a self-produced extracellular matrix, which contributes significantly to antimicrobial resistance. frontiersin.org Bacteria within biofilms can be up to 1,000 times more resistant to antimicrobial agents than their planktonic (free-living) counterparts. nih.gov This increased resistance is attributed to multiple factors, including impaired antibiotic penetration through the biofilm matrix, altered metabolic states of the bacteria within the biofilm, and the presence of persister cells. frontiersin.orgnih.gov
Ceftazidime has demonstrated activity against bacterial biofilms, although its efficacy can be significantly lower compared to its effect on planktonic bacteria. Research has shown that ceftazidime can inhibit biofilm formation in a dose-dependent manner. nih.govresearchgate.net For instance, studies on Pseudomonas aeruginosa have observed a reduction in biofilm formation with increasing concentrations of ceftazidime. nih.gov
The combination of ceftazidime with other agents has been explored to enhance its anti-biofilm activity. One study investigated the in vitro activities of ceftazidime and the enzyme cellulase, both alone and in combination, against P. aeruginosa biofilms. nih.govresearchgate.netnih.gov The combination of cellulase with a sub-inhibitory concentration of ceftazidime resulted in a significant reduction in biofilm biomass. nih.govresearchgate.netnih.gov This suggests that targeting the biofilm matrix can improve the efficacy of ceftazidime. The minimum biofilm eradication concentration (MBEC) of ceftazidime was found to be significantly high for P. aeruginosa biofilms, but this was substantially reduced when combined with cellulase. nih.govresearchgate.netnih.gov
| Concentration Type | Ceftazidime Alone (µg/mL) | Ceftazidime with Cellulase |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 2 to 4 | Not Reported |
| Minimum Bactericidal Concentration (MBC) | 4 to 8 | Not Reported |
| Minimum Biofilm Eradication Concentration (MBEC) | 2048 to 8192 | Reduced by 32- to 128-fold |
The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, impeding the penetration of antimicrobial agents like ceftazidime. researchgate.net This matrix is a complex mixture of polysaccharides, proteins, and extracellular DNA (eDNA). nih.govnih.gov Polysaccharides within the matrix can create a permeability barrier, slowing the diffusion of antibiotics to the bacterial cells within the biofilm. researchgate.net
Furthermore, components of the matrix can directly interact with and neutralize antibiotics. For example, negatively charged eDNA can bind to and sequester positively charged antibiotics, preventing them from reaching their cellular targets. researchgate.netmdpi.com Secreted enzymes within the matrix can also degrade antibiotics before they can exert their effect. researchgate.net The dense, protective nature of the biofilm matrix is a primary reason for the reduced susceptibility of biofilm-embedded bacteria to antimicrobial treatments. nih.gov
Mature biofilms often contain regions of low oxygen or anoxia, particularly in the deeper layers. nih.govnih.gov This oxygen limitation leads to a reduction in bacterial metabolic activity and growth rate, which in turn contributes to antibiotic tolerance. nih.govnih.govamberoxygen.com Many antibiotics, including ceftazidime, are most effective against actively growing and dividing cells. researchgate.net
Studies on P. aeruginosa biofilms have demonstrated that oxygen limitation is a significant factor in their tolerance to ceftazidime. nih.govnih.govfrontiersin.org In mature biofilms with significant anoxic regions, the bactericidal activity of ceftazidime is poor. nih.govnih.gov It has been suggested that for ceftazidime, a substantial portion of the observed antibiotic tolerance in an in vitro colony biofilm model can be attributed to oxygen limitation. frontiersin.org When younger, more oxygenated biofilms are exposed to ceftazidime, the bacteria are more susceptible. nih.govnih.gov This highlights the critical role of the biofilm microenvironment in modulating antibiotic efficacy.
| Antibiotic | Explained Tolerance due to Oxygen Limitation |
|---|---|
| Ciprofloxacin | 62% |
| Tobramycin | 69% |
| Ceftazidime | 110% |
Pharmacokinetic and Pharmacodynamic Research Pk/pd
Pharmacokinetic Profiling of Ceftazidime (B193861) Pentahydrate
Distribution Characteristics
Ceftazidime is widely distributed throughout the body tissues and fluids. medscape.com The apparent volume of distribution for ceftazidime is generally in the range of 15 to 22 liters. drugbank.compfizer.comeuropa.eunih.gov This indicates that the drug is not confined to the bloodstream and distributes into various body compartments.
Following administration, ceftazidime achieves therapeutic concentrations in a range of tissues and fluids, including bone, heart, bile, sputum, and aqueous humour, as well as synovial, pleural, and peritoneal fluids. pentinc.com.phpfizer.com
Interactive Data Table: Volume of Distribution of Ceftazidime
| Parameter | Value | Reference |
| Volume of Distribution | 15-20 L | drugbank.comnih.gov |
| Steady-State Volume of Distribution | ~22 L | pfizer.comeuropa.eu |
| Apparent Volume of Distribution (500mg IM) | 21 L | hres.ca |
This table is interactive. Click on the headers to sort the data.
Elimination Pathways and Clearance Mechanisms
Ceftazidime is primarily eliminated from the body by the kidneys through glomerular filtration. hres.camedicines.org.ukmedicines.org.au Approximately 80% to 90% of a dose is excreted unchanged in the urine over a 24-hour period. drugbank.compfizer.comfda.gov Biliary excretion accounts for less than 1% of the total clearance. pentinc.com.phhres.camedicines.org.au The drug is not significantly metabolized in the body. medscape.comdrugbank.compfizer.comhres.camedicines.org.uk
The mean renal clearance of ceftazidime in individuals with normal renal function is approximately 100 mL/min, with a calculated plasma clearance of about 115 mL/min. drugbank.comnih.govfda.gov
Half-Life Considerations in Different Patient Populations
The elimination half-life of ceftazidime in healthy adults with normal renal function is about 1.8 to 2 hours. pfizer.commedicines.org.ukmedicines.org.au However, this can vary significantly in different patient populations.
Neonates and Infants: The serum half-life of ceftazidime can be three to four times longer than in adults, ranging from 4.5 to 7.5 hours. pentinc.com.phmedicines.org.ukdaneenpharma.com This is attributed to the immaturity of their renal function. By the age of 2 months, the half-life typically aligns with the adult range. pentinc.com.phdaneenpharma.com
Elderly: In elderly patients, particularly those over 80 years of age, a reduced renal clearance can lead to a longer mean elimination half-life, ranging from 3.5 to 4 hours. pentinc.com.phmedicines.org.ukdaneenpharma.com
Renal Impairment: Patients with impaired renal function exhibit a significantly prolonged half-life. drugbank.com In anuric patients (those with no kidney function), the half-life can extend to as long as 20 to 35 hours. hres.camedicines.org.auregionkronoberg.se
Interactive Data Table: Ceftazidime Half-Life in Various Populations
| Patient Population | Half-Life (hours) | Reference |
| Healthy Adults | 1.5 - 2.8 | drugbank.com |
| Neonates and Infants (≤ 2 months) | 3 to 4 times that of adults | medicines.org.uk |
| Elderly (>80 years) | 3.5 - 4 | pentinc.com.phmedicines.org.uk |
| Anuric Patients | 20 - 35.4 | hres.camedicines.org.auregionkronoberg.se |
| During Hemodialysis | 3 - 5 | medicines.org.uk |
This table is interactive. Click on the headers to sort the data.
Influence of Renal Function on Pharmacokinetics
Given that ceftazidime is almost exclusively eliminated by the kidneys, renal function is the most significant factor influencing its pharmacokinetics. hres.camedicines.org.ukmedicines.org.augskstatic.com In patients with renal impairment, the clearance of ceftazidime is reduced, leading to higher and more prolonged serum concentrations. drugbank.compfizer.comgskstatic.com
This necessitates dosage adjustments to prevent the accumulation of the drug, which could lead to adverse neurological effects. hres.camedicines.org.ukgskstatic.com For patients undergoing hemodialysis, the half-life of ceftazidime is reduced to 3 to 5 hours during the procedure. medicines.org.uk Peritoneal dialysis can also aid in the removal of ceftazidime from the body. drugbank.commedicines.org.uknih.gov
Protein Binding and its Implications for Free Drug Concentration
Ceftazidime exhibits low plasma protein binding, typically ranging from 5% to 24%. medscape.comdrugbank.comhres.ca This binding is independent of the drug concentration. drugbank.comhres.caregionkronoberg.se The low level of protein binding means that a high proportion of the drug in the plasma is in its free, unbound, and pharmacologically active form. This high free drug concentration is a key factor in its efficacy, as the antimicrobial activity of ceftazidime is correlated with the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen. europa.eupfizer.comeuropa.eu
Penetration into Specific Tissues and Fluids (e.g., Blood-Brain Barrier)
Ceftazidime's ability to penetrate various body tissues contributes to its clinical utility. It readily crosses the placenta and is excreted in breast milk in low concentrations. pentinc.com.phpfizer.comhres.ca
Penetration of ceftazidime into the cerebrospinal fluid (CSF) is generally poor when the blood-brain barrier is intact. europa.eumedicines.org.ukpfizer.comeuropa.eu However, in the presence of meningeal inflammation (as in meningitis), concentrations of 4 to 20 mg/L or higher can be achieved in the CSF, allowing for its use in treating central nervous system infections. pentinc.com.phpfizer.commedicines.org.ukeuropa.eu Ceftazidime also penetrates bronchial epithelial lining fluid, with concentrations reaching around 30% of those in the plasma. europa.eupfizer.comeuropa.eu
Pharmacodynamic Relationships
The clinical efficacy of Ceftazidime pentahydrate, like other beta-lactam antibiotics, is primarily linked to the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a given pathogen. This time-dependent relationship is a cornerstone of its pharmacodynamic profile.
Correlation of Free Drug Concentration Above MIC (fT>MIC) with Efficacy
The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of ceftazidime is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). frontiersin.orgoup.comnih.govoup.comasm.org This index is a critical determinant of bacteriological success. oup.com For cephalosporins, animal models have suggested that a %fT>MIC of 50% is consistently required for efficacy against Enterobacteriaceae. clsi.org In critically ill patients, a more aggressive target of 100% fT>MIC is often advocated to maximize clinical cure and prevent the emergence of resistance. mdpi.com In some cases, particularly for severe infections, an even higher target of 100% fT > 4 times the MIC is considered. mdpi.com
Research has demonstrated that achieving an adequate fT>MIC is crucial for the successful treatment of infections caused by various pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae. nih.govoup.com For instance, in a murine lung infection model, efficacy against P. aeruginosa was observed when the epithelial lining fluid fT>MIC was ≥12% and the serum fT>MIC was ≥60%. asm.org Similarly, against Enterobacteriaceae isolates, reliable efficacy with ceftazidime-avibactam was observed at an fT>MIC of ≥62%. nih.gov
Establishment of PK/PD Targets for Bacteriostatic and Bactericidal Effects
Specific PK/PD targets for ceftazidime have been established to differentiate between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) effects. Animal infection models have indicated that a bacteriostatic effect can be achieved with a PD target of 40% fT>MIC. frontiersin.org For maximal bactericidal activity, a higher target of 65% fT>MIC over a 24-hour period is considered necessary. frontiersin.org In adult patients, an effective dosing regimen generally requires drug concentrations to be maintained above the MIC for at least 40% to 50% of the dosing interval. frontiersin.org However, in the context of increasing antimicrobial resistance and critically ill patient populations, more stringent targets, such as 70% fT>MIC, are often adopted to ensure efficacy. frontiersin.orgfrontiersin.org
Population Pharmacokinetics and Individualized Dosing Strategies
Population pharmacokinetic (PopPK) modeling is a powerful tool used to understand the variability in drug disposition among a patient population and to develop individualized dosing strategies. For ceftazidime, these models are crucial for optimizing therapy, especially in specific patient populations like the critically ill.
Impact of Covariates on PK Parameters (e.g., Weight, Renal Function)
Numerous studies have identified key patient-specific factors, known as covariates, that significantly influence the pharmacokinetic parameters of ceftazidime. The most consistently identified covariates are body weight and renal function. frontiersin.orgfrontiersin.orgresearchgate.net
Ceftazidime is primarily eliminated by the kidneys, with 80-90% of the drug excreted unchanged in the urine. frontiersin.orgfrontiersin.org Consequently, renal function, often estimated by creatinine (B1669602) clearance (CrCL) or estimated glomerular filtration rate (eGFR), is a major determinant of ceftazidime clearance. frontiersin.orgfrontiersin.orgresearchgate.net Impaired renal function can lead to a significant prolongation of the drug's half-life, from 1.5–2.5 hours in individuals with normal renal function to as long as 15 hours in those with severe impairment. frontiersin.org
Body weight is another critical covariate that influences both the volume of distribution and clearance of ceftazidime. frontiersin.orgfrontiersin.orgresearchgate.net PopPK models have demonstrated a clear relationship between weight and these parameters, necessitating weight-based dosing adjustments to achieve target drug exposures. frontiersin.orgresearchgate.net In critically ill pediatric patients, both weight and eGFR have been identified as determinant covariates for ceftazidime clearance. frontiersin.orgresearchgate.netnih.gov
The following table summarizes the impact of key covariates on ceftazidime's pharmacokinetic parameters based on a study in critically ill children. frontiersin.orgresearchgate.net
| Covariate | Pharmacokinetic Parameter Affected | Description of Impact |
| Weight | Clearance (CL) | A primary determinant of ceftazidime clearance. frontiersin.orgresearchgate.net |
| Estimated Glomerular Filtration Rate (eGFR) | Clearance (CL) | A significant factor influencing the rate of drug elimination. frontiersin.orgresearchgate.net |
Monte Carlo Simulations for Dose Optimization
Monte Carlo simulation is a computational technique that utilizes PopPK models to simulate drug concentration-time profiles for a large number of virtual patients with varying characteristics. This approach allows for the evaluation of different dosing regimens and their probability of achieving predefined PK/PD targets, a metric known as the probability of target attainment (PTA). frontiersin.orgnih.govucl.ac.bemdpi.com
For ceftazidime, Monte Carlo simulations are instrumental in optimizing dosing regimens to ensure a high PTA for specific MIC values. frontiersin.orgnih.gov For example, simulations can be run to determine the optimal dose required to achieve a PTA of >90% for a target of 70% fT>MIC. frontiersin.orgnih.gov These simulations have shown that for higher MIC values (e.g., 16 mg/L), standard dosing regimens may be insufficient to achieve the desired PK/PD targets, indicating the need for higher doses or alternative administration strategies. frontiersin.orgresearchgate.netnih.gov
The table below illustrates the outcomes of Monte Carlo simulations for various ceftazidime dosing regimens in critically ill children, showing the probability of target attainment for different MIC values. nih.gov
| MIC (mg/L) | Probability of Target Attainment (PTA) >90% with Standard Dosing | Implication for Dosing |
| 2 | Yes | Standard dosing is likely adequate. nih.gov |
| 4 | Yes | Standard dosing is likely adequate. nih.gov |
| 8 | Yes | Standard dosing is likely adequate. nih.gov |
| 16 | No | An elevated dosage regimen may be required. nih.gov |
By integrating patient-specific covariates and utilizing Monte Carlo simulations, clinicians can move towards more individualized dosing strategies for ceftazidime, thereby maximizing the probability of therapeutic success while minimizing the risk of toxicity and the development of antimicrobial resistance. researchgate.net
Pharmacokinetic Interactions with Co-administered Agents
The potential for pharmacokinetic (PK) drug-drug interactions is a critical consideration in the clinical use of ceftazidime pentahydrate, particularly when co-administered with other antimicrobial agents or drugs that may impact renal function.
Interactions with β-Lactamase Inhibitors (e.g., Avibactam)
The co-administration of ceftazidime with the non-β-lactam β-lactamase inhibitor avibactam (B1665839) has been extensively studied to determine if any clinically significant pharmacokinetic interactions exist between the two compounds. Avibactam is designed to protect ceftazidime from degradation by a wide range of β-lactamase enzymes, thereby restoring its activity against many resistant Gram-negative bacteria. thieme-connect.comdrugs.com
Phase I clinical trials in healthy subjects have demonstrated that there are no clinically meaningful drug-drug interactions between ceftazidime and avibactam. nih.govnih.govdrugbank.com When administered together, the pharmacokinetic profiles of both ceftazidime and avibactam are similar to when they are administered alone. drugs.comnih.gov Studies have shown that the 90% confidence intervals for the geometric least squares mean ratios of key pharmacokinetic parameters, such as the area under the curve (AUC) and maximum plasma concentration (Cmax), fall within the standard bioequivalence range of 80-125%. nih.govnih.govdrugbank.com This indicates that the systemic exposure of each drug is not significantly altered by the presence of the other. nih.govresearchgate.net
Furthermore, research indicates no evidence of time-dependent pharmacokinetics or drug accumulation for either ceftazidime or avibactam with multiple-dose administration of the combination. nih.govnih.govdrugbank.com Preclinical studies in murine infection models have also supported these findings, showing no pharmacokinetic interaction between the two agents. nih.govru.nl The pharmacokinetic parameters of both ceftazidime and avibactam were found to be linear and dose-proportional, irrespective of the infection site (thigh or lung) in mice. nih.govru.nl
These findings are crucial as they support the use of a fixed-dose combination of ceftazidime and avibactam, simplifying administration and ensuring predictable exposures of both components. thieme-connect.comnih.gov
Table 1: Pharmacokinetic Interaction between Ceftazidime and Avibactam in Healthy Adults nih.gov
| Pharmacokinetic Parameter | Ceftazidime (Administered with Avibactam) vs. Ceftazidime Alone (Geometric LS Mean Ratio, 90% CI) | Avibactam (Administered with Ceftazidime) vs. Avibactam Alone (Geometric LS Mean Ratio, 90% CI) |
| Cmax | 99.4% (95.2 - 103.8) | 99.8% (96.5 - 103.2) |
| AUC (0-t) | 100.2% (98.0 - 102.5) | 100.5% (98.5 - 102.5) |
| AUC (0-inf) | 100.3% (98.2 - 102.5) | 100.4% (98.5 - 102.4) |
Data from a Phase I, open-label, randomized, crossover study in healthy subjects. nih.gov
Interactions with Other Antimicrobials (e.g., Metronidazole)
In clinical practice, ceftazidime-avibactam is often used in combination with other antimicrobial agents to provide broader coverage, particularly against anaerobic bacteria in complicated intra-abdominal infections (cIAI). nih.govresearchgate.netastrazenecaclinicaltrials.com Metronidazole (B1676534) is a commonly used agent for this purpose. nih.govastrazenecaclinicaltrials.comnih.gov
Dedicated drug-drug interaction studies have been conducted to evaluate the pharmacokinetic impact of co-administering ceftazidime-avibactam with metronidazole. nih.govnih.govdrugbank.com These studies have consistently shown a lack of any significant pharmacokinetic interaction among the three drugs. nih.govnih.govdrugbank.comresearchgate.net
In a three-way crossover study involving healthy subjects, the pharmacokinetic profiles of ceftazidime, avibactam, and metronidazole were not altered when administered in combination compared to when administered alone. nih.gov The 90% confidence intervals for the geometric least squares mean ratios of Cmax and AUC for all three drugs were well within the 80-125% range, confirming the absence of a drug-drug interaction. nih.govnih.govdrugbank.com This lack of interaction is important for the empirical treatment of polymicrobial infections where immediate, effective concentrations of all administered drugs are required. nih.gov
Table 2: Pharmacokinetic Interaction between Ceftazidime-Avibactam and Metronidazole in Healthy Adults nih.gov
| Drug Analyzed | Pharmacokinetic Parameter | Co-administered vs. Administered Alone (Geometric LS Mean Ratio, 90% CI) |
| Ceftazidime | Cmax | 97.4% (92.3 - 102.8) |
| AUC (0-t) | 98.4% (96.1 - 100.8) | |
| Avibactam | Cmax | 96.3% (92.5 - 100.3) |
| AUC (0-t) | 97.7% (95.5 - 100.0) | |
| Metronidazole | Cmax | 98.6% (94.7 - 102.7) |
| AUC (0-t) | 98.0% (95.9 - 100.1) |
Data from a Phase I, open-label, randomized, crossover study in healthy subjects. nih.gov
Impact of Nephrotoxic Agents on Ceftazidime Pharmacokinetics
Ceftazidime is primarily eliminated from the body unchanged by the kidneys through glomerular filtration. drugbank.comfrontiersin.orgmdpi.com Therefore, its pharmacokinetics are highly dependent on renal function. nih.gov The co-administration of ceftazidime with nephrotoxic agents, such as aminoglycosides or potent diuretics (e.g., furosemide), may adversely affect renal function. tga.gov.auhres.capfizer.com
While there is no evidence to suggest that ceftazidime itself is significantly nephrotoxic when administered alone, a decline in renal function caused by a co-administered nephrotoxic drug can lead to decreased clearance and subsequent accumulation of ceftazidime. hres.capfizer.com This is a critical consideration as elevated concentrations of ceftazidime, particularly in patients with pre-existing renal impairment, have been associated with neurological adverse events. tga.gov.au
The elimination half-life of ceftazidime is significantly prolonged in patients with renal impairment. drugbank.com For instance, in individuals with normal renal function, the half-life is approximately 1.5 to 2.8 hours, but it can increase to between 14 and 30 hours in patients with severe renal impairment (creatinine clearance < 12 mL/min). drugbank.com Therefore, careful monitoring of renal function is essential when ceftazidime is used concurrently with potentially nephrotoxic drugs. pfizer.com
It is important to note that while the concomitant use of these agents can increase the risk of nephrotoxicity, this is an indirect interaction affecting ceftazidime's pharmacokinetics by altering the primary elimination pathway, rather than a direct drug-drug interaction with ceftazidime's metabolism or transport.
Advanced Analytical Methodologies for Ceftazidime Pentahydrate
Spectrophotometric Techniques
Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of ceftazidime (B193861) pentahydrate. researchgate.net These methods can involve direct measurement of UV absorbance or the formation of colored complexes that absorb in the visible region. sciepub.comminia.edu.eg
UV-Visible spectrophotometry is a widely used technique for the determination of ceftazidime. The method relies on the inherent ability of the ceftazidime molecule to absorb light in the ultraviolet region of the electromagnetic spectrum. In a solution of 0.1N Hydrochloric acid, ceftazidime exhibits a maximum absorbance (λmax) at 261 nm. sciepub.com
To enhance sensitivity and selectivity, or to shift the analysis into the visible spectrum to avoid interference from excipients, various chromogenic reagents are employed. These reagents react with ceftazidime to form colored complexes with distinct absorption maxima. minia.edu.egproquest.com
Charge-Transfer Complexation : Ceftazidime pentahydrate, acting as an n-electron donor, reacts with acceptors like iodine, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). minia.edu.eg These reactions produce colored charge-transfer complexes measured at 364 nm (iodine), 460 nm (DDQ), and 843 nm (TCNQ). minia.edu.eg
Oxidative Coupling : In the presence of ferric chloride, 3-methylbenzothiazolin-2-one hydrazone (MBTH) reacts with ceftazidime to form a blue-colored product with a λmax of 628 nm. proquest.com
Diazotization and Coupling : A method involving the diazotization of ceftazidime with nitrous acid, followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), yields a purple-colored product that absorbs at 567 nm. proquest.com
Ternary Complex Formation : In an acidic medium, ceftazidime can form a yellow ternary complex with a complexing agent like Neocuproin, with the resulting complex being measured at an absorbance of 454 nm. ijnrd.org
The development and validation of spectrophotometric methods are essential to ensure they are suitable for their intended purpose. Validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijnrd.org
Linearity is established by demonstrating that the absorbance is directly proportional to the concentration of the analyte over a specific range (Beer's Law range). For instance, a direct UV spectrophotometric method for ceftazidime in 0.1N HCl was found to be linear in the concentration range of 2-10 µg/mL. sciepub.com Methods involving complexation reactions also demonstrate linearity over defined ranges. minia.edu.egproquest.com The precision and accuracy of these methods are confirmed through recovery studies, with results typically expected to be within acceptable limits. scribd.com
| Method/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Direct UV in 0.1N HCl | 261 | 2-10 | N/A | sciepub.com |
| Iodine Complex | 364 | 6-50 | > 0.9989 | minia.edu.eg |
| DDQ Complex | 460 | 40-300 | > 0.9989 | minia.edu.eg |
| TCNQ Complex | 843 | 4-24 | > 0.9989 | minia.edu.eg |
| MBTH Method | 628 | 2-10 | 0.9995 | proquest.com |
| NEDA Method | 567 | 2-10 | 0.9998 | proquest.com |
| Neocuproin Complex | 454 | 15-40 | N/A | ijnrd.org |
Chromatographic Techniques
Chromatographic techniques are powerful tools for the analysis of ceftazidime pentahydrate, offering high resolution and specificity. ijnrd.org They are particularly valuable for separating the active ingredient from impurities and degradation products, making them suitable for stability studies. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for the determination of ceftazidime. ijnrd.org Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. ijrpb.comthescipub.com
Numerous HPLC methods have been developed and validated for the quantification of ceftazidime, often in combination with other drugs like tazobactam (B1681243) or sulbactam. researchgate.netijrpb.comthescipub.com These methods are validated for linearity, precision, accuracy, robustness, LOD, and LOQ. researchgate.netijrpb.com Stability-indicating HPLC methods are specifically designed to resolve ceftazidime from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation. researchgate.netthescipub.comtsijournals.com
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C18 (150 x 4.6mm, 5µm) | Phosphate (B84403) buffer (pH 3.0): Acetonitrile: Tetrahydrofuran (60:30:10) | 1.0 | 205 | 3.490 | ijrpb.com |
| Atlantis dC18 (150 x 4.6mm, 5µm) | 0.02 M Sodium Acetate (B1210297) (pH 7.0): Acetonitrile (60:40) | 1.5 | 254 | 1.456 | pharmacyjournal.inresearchgate.net |
| C18 (250 x 4.6mm, 5µ) | Buffer (0.01M Disodium hydrogen phosphate, pH 5.0): Acetonitrile: Water (50:25:25) | 1.5 | 254 | N/A | researchgate.net |
| Hypersil BDS C18 (250 x 4.6mm, 5µm) | Gradient of 0.01M Ammonium Acetate and Acetonitrile | 1.0 | 255 | N/A | tsijournals.com |
Validation studies for these HPLC methods demonstrate excellent performance. For example, one method showed linearity for ceftazidime pentahydrate between 60-140 µg/mL with a correlation coefficient of 0.999. ijrpb.com Another study reported a linearity range of 25-150 µg/mL. researchgate.net The limits of detection (LOD) and quantification (LOQ) are typically low, indicating high sensitivity. For instance, LOD and LOQ values of 0.34 µg/mL and 1.04 µg/mL, respectively, have been reported. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of ceftazidime. It offers advantages such as high sample throughput and low solvent consumption. ijnrd.org A validated HPTLC method for ceftazidime pentahydrate in bulk and injectable forms has been developed. researchgate.net
The method involves applying the sample to a TLC plate and developing it with a suitable mobile phase. Quantification is then performed by scanning the plate with a densitometer. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Mobile Phase | Toluene: Ethyl Acetate: Methanol (B129727): Glacial Acetic Acid (2: 5: 2: 0.1 v/v/v/v) | researchgate.net |
| Linearity Range | 1250–7500 ng/band | researchgate.net |
| Correlation Coefficient (r²) | 0.998 | researchgate.net |
| LOD | 59.34 ng/band | researchgate.net |
| LOQ | 179.81 ng/band | researchgate.net |
Liquid Chromatography–Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. ijnrd.org It is particularly useful for impurity profiling, allowing for the identification and structural elucidation of unknown impurities and degradation products in ceftazidime bulk drug substances. tsijournals.com
In a typical LC-MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which ionizes the molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing mass information that helps in identifying the compounds. tsijournals.comsyncsci.com For example, LC-MS/MS analysis was used to identify three unknown impurities in ceftazidime bulk drug with masses of 561, 575, and 468. tsijournals.com This level of characterization is essential for meeting regulatory requirements and ensuring drug purity. tsijournals.com
Method Validation Parameters (ICH Guidelines)
The validation of analytical methods for Ceftazidime pentahydrate is crucial to ensure the reliability, consistency, and accuracy of results. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for this process. ijnrd.org These validation parameters confirm that the analytical procedure is suitable for its intended purpose. ijnrd.org
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. slideshare.net For Ceftazidime pentahydrate, this includes impurities, degradation products, and excipients. slideshare.netsapub.org In techniques like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by the separation of the ceftazidime peak from other components in the sample matrix. slideshare.netresearchgate.net For instance, in a stability-indicating RP-HPLC method, the degradation products resulting from stress studies (e.g., acid, base, peroxide, and thermal conditions) did not interfere with the detection of ceftazidime, thus confirming the method's specificity. researchgate.netresearchgate.net The excipients present in pharmaceutical preparations have also been shown not to interfere with the assay, further establishing selectivity. sapub.org
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. juniperpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. juniperpublishers.compharmacyjournal.in
Various studies have established the linearity of analytical methods for Ceftazidime pentahydrate. The linearity is typically evaluated by a series of dilutions of a standard solution, and the response is measured. The data is then analyzed by linear regression. A correlation coefficient (r²) close to 1 indicates a high degree of linearity.
Table 1: Linearity and Range of Analytical Methods for Ceftazidime Pentahydrate
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC juniperpublishers.comresearchgate.net | 100.0 - 400.0 | >0.9999 |
| RP-HPLC researchgate.net | 25 - 150 | --- |
| RP-HPLC slideshare.net | 240 - 560 | --- |
| RP-HPLC nih.gov | 0 - 400 | 0.999 |
| Spectrophotometry nih.gov | 2 - 10 | --- |
| Spectrophotometry nih.gov | 10 - 50 | --- |
| Infrared Spectroscopy sapub.org | 500 - 7000 | 0.9998 |
Sensitivity (LOD, LOQ)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). ijnrd.org The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmacyjournal.in The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sphinxsai.com These parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. researchgate.netjuniperpublishers.com
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Ceftazidime Pentahydrate
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC juniperpublishers.comresearchgate.net | 3.40 | 10.33 |
| RP-HPLC researchgate.net | 0.34 | 1.04 |
| RP-HPLC slideshare.net | 11.2 | 33.8 |
| RP-HPLC sphinxsai.com | 0.1309 | 0.3967 |
| Spectrophotometry nih.gov | 0.15 | 0.79 |
| Spectrophotometry nih.gov | 0.50 | 2.61 |
Precision and Accuracy
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sapub.org It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. sphinxsai.com Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. slideshare.netsapub.org
For Ceftazidime pentahydrate, precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. sapub.orgsysrevpharm.org Accuracy is determined by spiking a known amount of the analyte into the sample and calculating the percentage of recovery. slideshare.net
Table 3: Precision and Accuracy of Analytical Methods for Ceftazidime Pentahydrate
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) |
| RP-HPLC researchgate.net | --- | 99.6 |
| RP-HPLC slideshare.net | <2 | 100.10 |
| RP-HPLC ijets.in | <2 | 100.51 |
| Infrared Spectroscopy sapub.org | <2 (1.61) | 98.98 |
Robustness and System Suitability
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netjuniperpublishers.com For HPLC methods, these variations can include changes in flow rate, mobile phase composition, and column temperature. researchgate.netjuniperpublishers.com
System suitability testing is an integral part of many analytical procedures. juniperpublishers.com It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. juniperpublishers.com Parameters such as theoretical plates, tailing factor, and resolution are assessed to ensure the system is performing correctly. sphinxsai.com
Bioanalytical Methods for Drug and Metabolite Quantification (e.g., in biological fluids)
The quantification of ceftazidime and its potential metabolites in biological fluids such as plasma, serum, and urine is essential for pharmacokinetic and clinical studies. nih.gov High-pressure liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their high sensitivity and selectivity. nih.govnih.govresearchgate.net
A rapid and simple HPLC technique has been developed for the determination of ceftazidime in serum and urine. nih.gov This method involves a straightforward methanol precipitation of proteins followed by reverse-phase chromatography. nih.gov A good linear correlation has been observed between the peak area and ceftazidime concentration from 0.3 to 500 micrograms/ml. nih.gov
More advanced LC-MS/MS methods have also been validated for the simultaneous quantification of ceftazidime and other compounds in plasma. nih.gov These methods offer high sensitivity, allowing for the determination of low concentrations of the drug. For instance, a validated LC-MS/MS method for ceftazidime in rat plasma had a calibration range of 0.05-50 μg/ml. nih.gov Sample preparation for these methods can involve protein precipitation. researchgate.netamsterdamumc.nl
Table 4: Bioanalytical Methods for Ceftazidime Quantification
| Analytical Method | Biological Matrix | Linearity Range | Key Findings |
| HPLC nih.gov | Serum, Urine | 0.3 - 500 µg/mL | Rapid and reproducible method suitable for pharmacokinetic studies. |
| LC-MS/MS nih.gov | Rat Plasma | 0.05 - 50 µg/mL | Sensitive and selective method for simultaneous quantification with avibactam (B1665839). |
| UPLC-MS/MS researchgate.net | Human Plasma | 0.58 - 160 mg/L | Validated method for daily clinical laboratory practice. |
Pharmaceutical Formulation and Stability Research
Formulation Development Strategies
The inherent instability of ceftazidime (B193861) pentahydrate, particularly its susceptibility to degradation, necessitates sophisticated formulation strategies. Researchers have explored various approaches to enhance the stability and delivery of this vital antibiotic, ranging from the incorporation of specific excipients to the development of advanced drug delivery systems.
Incorporation of Excipients for Enhanced Stability (e.g., Amorphous Lactose (B1674315), Sodium Carbonate)
A key strategy to stabilize ceftazidime pentahydrate in solid formulations is the inclusion of specific excipients. Notably, the combination of amorphous lactose and a pharmaceutically acceptable base, such as sodium carbonate, has been shown to significantly retard the degradation of the antibiotic. researchgate.netresearchgate.net
Formulations of ceftazidime pentahydrate are prone to degradation, which can lead to the formation of high molecular weight polymers. researchgate.net These polymeric substances have been observed to impart toxicity. researchgate.net The incorporation of amorphous lactose into the formulation suppresses the formation of these toxic polymers, even under stress conditions. researchgate.net
In accelerated stability studies conducted at 60°C for three days, formulations containing ceftazidime pentahydrate, dry powdered sodium carbonate, and either 25% or 50% by weight of amorphous lactose demonstrated a marked inhibition in the development of high molecular weight polymeric substances. researchgate.net A control formulation without amorphous lactose showed the presence of 0.87% of these polymeric substances, highlighting the stabilizing effect of amorphous lactose. researchgate.net
Sodium carbonate is included in the formulation to act as a base, which facilitates the formation of a water-soluble salt of ceftazidime, a crucial step for its subsequent parenteral administration. researchgate.net The amount of sodium carbonate is calculated to be sufficient to form the salt of the ceftazidime present in the formulation. researchgate.net
Below is a table summarizing the effect of amorphous lactose on the stability of ceftazidime pentahydrate formulations.
| Formulation Component | Percentage of Polymeric Substances (MW > 10,000) |
| Ceftazidime Pentahydrate + Sodium Carbonate (Control) | 0.87% |
| Ceftazidime Pentahydrate + Sodium Carbonate + 25% Amorphous Lactose | Inhibited |
| Ceftazidime Pentahydrate + Sodium Carbonate + 50% Amorphous Lactose | Inhibited |
Development of Parenteral Formulations
Ceftazidime pentahydrate is primarily administered parenterally, either intravenously or intramuscularly. amazonaws.com This route of administration necessitates formulations that are sterile, pyrogen-free, and readily soluble in a suitable diluent. The development of parenteral formulations of ceftazidime pentahydrate focuses on ensuring the stability of the drug in its solid state and facilitating its rapid dissolution upon reconstitution.
To this end, formulations of ceftazidime pentahydrate for injection often contain sodium carbonate. The inclusion of sodium carbonate aids in the dissolution of the drug by forming a soluble sodium salt of ceftazidime when reconstituted with a sterile diluent. This ensures that the drug can be efficiently and safely administered to the patient.
Microemulsion Formulations for Drug Delivery
To overcome stability challenges and enhance drug delivery, researchers have explored the use of microemulsion systems for ceftazidime. Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. These systems can improve the solubility and stability of drugs.
A study focused on developing a parenteral microemulsion formulation of ceftazidime aimed to create a stable and effective drug delivery system. The developed microemulsion was found to be stable, showing no phase separation or drug precipitation after centrifugation. jscimedcentral.com Furthermore, the formulation remained stable over a period of three months. jscimedcentral.com The particle size of the microemulsion globules was a critical parameter, and the study successfully developed a formulation with a particle size of less than 100 nm. jscimedcentral.com
The table below presents the characterization of a developed ceftazidime microemulsion formulation, highlighting its stability even after autoclaving.
| Sample | Particle Size (nm) | Polydispersity Index (PI) |
| Formulation before autoclaving | 55.8 | 0.891 |
| Formulation after autoclaving | 66.0 | 0.968 |
Nanocarrier-Based Formulations (e.g., Chitosan-Coated Zein (B1164903) Nanoparticles, Liposomes)
Nanotechnology has offered promising avenues for the formulation of ceftazidime, with a focus on improving stability, controlling release, and enhancing therapeutic efficacy. Among the various nanocarriers, chitosan-coated zein nanoparticles and liposomes have been investigated for the delivery of ceftazidime.
Chitosan-Coated Zein Nanoparticles: A study explored the co-encapsulation of ceftazidime and tobramycin (B1681333) in zein nanoparticles coated with chitosan. innspub.netresearchgate.net Zein, a corn protein, is biocompatible and biodegradable, while chitosan, a natural polysaccharide, can improve the stability and encapsulation efficiency of the nanoparticles. innspub.net The developed nanoparticles exhibited favorable characteristics for a drug delivery system. innspub.netresearchgate.net
The table below summarizes the physicochemical properties of the chitosan-coated zein nanoparticles loaded with ceftazidime.
| Parameter | Value |
| Particle Size (Ø) | 315–335 nm |
| Polydispersity Index (PDI) | <0.2 |
| Zeta Potential (ζ) | +40 to +50 mV |
| Encapsulation Efficiency (%EE) | >55% |
Liposomes: Liposomes, which are vesicular structures composed of a lipid bilayer, have also been utilized to encapsulate ceftazidime. The encapsulation of ceftazidime in liposomes can protect the drug from degradation and provide a means for controlled release. The efficiency of encapsulation is influenced by the lipid composition of the liposomes.
One study found that the highest encapsulation efficiency for ceftazidime (17.72 ± 0.92%) was achieved with liposomes composed of a 9:1 molar ratio of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (B1197311) (DPPG). journaljpri.com Another investigation into chitosan-coated liposomes for the co-encapsulation of ceftazidime and usnic acid reported a ceftazidime encapsulation efficiency of 51.5 ± 0.2%. amazonaws.com These chitosan-coated liposomes had particle sizes ranging from 116.5 ± 5.3 to 240.3 ± 3.5 nm and zeta potentials between +16.4 ± 0.6 and +28 ± 0.8 mV. amazonaws.com
The following table presents data on the encapsulation efficiency of ceftazidime in different liposomal formulations.
| Liposome Composition | Encapsulation Efficiency (%) |
| DPPC:DPPG (9:1 molar ratio) | 17.72 ± 0.92 |
| Chitosan-coated liposomes | 51.5 ± 0.2 |
Stability and Degradation Pathways
Understanding the stability of ceftazidime pentahydrate and the mechanisms by which it degrades is fundamental to developing stable formulations. The primary pathway of degradation for ceftazidime is through hydrolysis.
Hydrolytic Degradation Mechanisms
Ceftazidime is susceptible to hydrolytic degradation in aqueous solutions, a process that is significantly influenced by pH, temperature, and the presence of buffer substances. journaljpri.comglobalresearchonline.net The degradation of ceftazidime generally follows first-order kinetics.
The stability of ceftazidime is pH-dependent, with maximum stability observed in the pH range of 4.5 to 6.5. jscimedcentral.comglobalresearchonline.net The hydrolysis of ceftazidime is subject to both specific acid- and base-catalyzed reactions, as well as spontaneous water-catalyzed decomposition. journaljpri.com Various buffer substances, such as formate, acetate (B1210297), phosphate (B84403), and borate, have been shown to catalyze and accelerate the hydrolysis of ceftazidime. globalresearchonline.net
The hydrolytic degradation of ceftazidime involves several key steps. A primary degradation pathway is the opening of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) instability. Another significant degradation event is the hydrolysis of the group at the C-3 position of the cephalosporin nucleus, which can lead to the formation of pyridine (B92270). jscimedcentral.com Epimerization at the C-6 or C-7 positions can also occur during the degradation process.
Studies have shown that as the initial concentration of ceftazidime increases, the first-order rate constants for its hydrolysis also increase, suggesting that ceftazidime may catalyze its own degradation through intermolecular general-base catalysis. jscimedcentral.com
Thermal Degradation Kinetics and Pathways
The thermal degradation of ceftazidime pentahydrate has been investigated under various conditions, both in the solid state and in solution. The decomposition process in the solid state, when subjected to high temperatures, has been shown to follow first-order reaction kinetics. Studies on different pharmaceutical preparations of ceftazidime have determined the kinetic and thermodynamic parameters of its degradation in dry air at temperatures ranging from 373 K to 393 K.
In aqueous solutions, the degradation kinetics are more complex and are influenced by factors such as pH and temperature. The degradation of ceftazidime in reconstituted samples can be described by apparent zero-order kinetics, while in powder for injection, it follows second-order kinetics. The rate of degradation increases with rising temperature. For instance, in one study, the degradation of reconstituted ceftazidime was extensive after 24 hours at 45°C. nih.gov
A dual degradation pathway has been proposed, which is largely dependent on the temperature. One pathway involves the opening of the β-lactam ring, a characteristic degradation route for many penicillins and cephalosporins. This can be initiated by base catalysis by water, as well as electrophilic and nucleophilic attacks on the carbonyl and nitrogen of the β-lactam ring, respectively. nih.gov
Interactive Data Table: Thermal Degradation Kinetics of Ceftazidime
| Condition | Temperature | Reaction Order | Key Findings | Reference |
| Dry Air (Solid State) | 373-393 K | First-Order | Decomposition follows a first-order reaction relative to substance concentration. | juniperpublishers.com |
| Reconstituted Solution | 45°C | Apparent Zero-Order | Extensive degradation observed after 24 hours. | nih.gov |
| Powder for Injection | 45°C | Second-Order | Degradation follows second-order kinetics. | nih.gov |
| Concentrated Solution (12%) | 40°C | - | Identification of pyridine and Δ-2 isomer as degradation products. nih.gov | nih.gov |
Photodegradation Studies
Ceftazidime pentahydrate is known to be sensitive to light, and photodegradation can be a significant pathway for its decomposition, particularly in solution. Studies have been conducted to evaluate its stability under both ultraviolet (UV) and visible light.
In the solid state (as powder for injection), ceftazidime has been found to be relatively stable when exposed to UV and visible radiation, especially when protected from humidity. nih.gov One study reported only about a 5% loss of the drug after 28 days of UV radiation exposure and about an 8% loss with visible light at 45°C. nih.gov
However, in reconstituted aqueous solutions, ceftazidime is much more susceptible to photodegradation. Significant degradation (around 85%) was observed after 24 hours of exposure to both UV and visible light. nih.gov This photodegradation is often accompanied by a color change, with the solution turning yellowish. nih.gov Another study on ceftazidime in a normal saline solution exposed to fluorescent light showed a concentration decrease of 7.19% after 24 hours, which was not considered significantly high for continuous infusion purposes.
The degradation kinetics under photolytic conditions have been described as following first-order reaction kinetics.
Degradation Product Identification and Characterization (e.g., Pyridine, Delta-2 Isomer)
Several degradation products of ceftazidime have been identified and characterized using various analytical techniques, with pyridine and the Δ-2 isomer being among the most notable.
Pyridine: The release of pyridine is a well-documented degradation pathway for ceftazidime. Its formation occurs in acidic, neutral, and basic solutions and is a result of the hydrolysis of the C-3' pyridinium (B92312) group. The decomposition of ceftazidime and the subsequent formation of pyridine can be monitored by High-Performance Liquid Chromatography (HPLC). pharmaffiliates.com
Delta-2 (Δ-2) Isomer: The isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ-3 position to the inactive Δ-2 position is another significant degradation pathway. This isomerization is particularly observed under basic conditions. The Δ-2 isomer of ceftazidime has been positively identified in samples maintained at 40°C. nih.gov The structural elucidation of this and other isomers can be challenging due to their similarity to the parent compound, necessitating sophisticated analytical methods for their separation and characterization.
Other identified degradation products include those resulting from the opening of the β-lactam ring, such as an exomethylene derivative which is then converted to [(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal. nih.gov Epimerization at the C-6 or C-7 position has also been reported as a degradation pathway in aqueous solutions. pharmaffiliates.com
Impact of Environmental Factors (Temperature, Humidity, Light) on Stability
The stability of ceftazidime pentahydrate is significantly influenced by environmental factors, namely temperature, humidity, and light.
Temperature: As discussed in the thermal degradation section, elevated temperatures accelerate the degradation of ceftazidime in both solid and solution states. For concentrated solutions, it is recommended to keep the temperature at a maximum of 25°C to maintain stability for 24 hours. nih.gov
Humidity: The presence of humidity can also impact the stability of solid ceftazidime. Studies have investigated the degradation of ceftazidime in the presence of controlled relative air humidity (e.g., 76.4%) at various temperatures, demonstrating that humidity can facilitate degradation, which follows a first-order reaction. juniperpublishers.com
Light: As detailed in the photodegradation section, exposure to light, particularly UV and visible radiation, leads to the degradation of ceftazidime, especially in its reconstituted form. nih.gov Protection from light is therefore recommended during the storage and handling of ceftazidime solutions. nih.gov
Stability of Reconstituted Solutions
The stability of reconstituted ceftazidime solutions is a critical consideration for its clinical use, as these solutions are often prepared in advance. The stability is dependent on the concentration, the diluent used, the storage temperature, and the exposure to light.
Generally, reconstituted solutions of ceftazidime are less stable than the solid powder. nih.gov Studies have shown that at room temperature (around 25°C), ceftazidime solutions can maintain satisfactory stability (less than 10% degradation) for up to 24 hours. nih.gov However, at higher temperatures, such as 37°C, significant degradation occurs, often accompanied by a color change to reddish-brown and the development of a sulfide (B99878) odor. nih.gov
The degradation in reconstituted solutions stored at 45°C is extensive, with about 85% of the drug degrading within 24 hours. nih.gov When exposed to light, a reconstituted solution in normal saline showed a 7.19% decrease in concentration after 24 hours.
Interactive Data Table: Stability of Reconstituted Ceftazidime Solutions
| Concentration | Diluent | Temperature | Duration | Degradation | Reference |
| 4-12% (wt/vol) | Not specified | ≤ 25°C | 24 hours | < 10% | nih.gov |
| 1 g in 10 mL | Sterile Water | 45°C | 24 hours | ~85% | nih.gov |
| 1 g in 1000 mL | Normal Saline | Room Temp (Fluorescent Light) | 24 hours | 7.19% | |
| 12% (wt/vol) | Not specified | 37°C | Progressive | Significant degradation, color change | nih.gov |
Quality Control and Impurity Profiling
Ensuring the quality and purity of ceftazidime pentahydrate involves the detection and quantification of its degradation products and other impurities.
Detection and Quantification of Degradation Products
A variety of analytical methods are employed for the detection and quantification of ceftazidime and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and specificity.
HPLC methods have been developed to separate ceftazidime from its known impurities and degradation products, including pyridine and the Δ-2 isomer. These methods typically use reverse-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength around 254 nm.
Forced degradation studies are often conducted under stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and to validate the stability-indicating nature of the analytical method. Microbiological assays have also been utilized to determine the potency of ceftazidime in the presence of its degradation products, confirming the reliability of this method for stability studies. nih.gov
Stability-Indicating Analytical Methods
The inherent instability of β-lactam antibiotics like ceftazidime pentahydrate necessitates the development and validation of stability-indicating analytical methods. nih.govnih.gov These methods are crucial for accurately quantifying the active pharmaceutical ingredient (API) while simultaneously separating it from any potential degradation products, process impurities, or excipients. pharmascholars.com The validation of such methods typically involves forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to demonstrate the method's specificity. pharmascholars.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for this purpose due to their high precision, sensitivity, and resolving power. ijnrd.org
Forced degradation studies are fundamental to establishing the stability-indicating nature of an analytical method. In various studies, ceftazidime pentahydrate has been subjected to a range of stress conditions as per International Conference on Harmonisation (ICH) guidelines. pharmascholars.comresearchgate.net Typically, degradation is observed under acidic, basic, oxidative, and thermal stress, while the compound may show more stability under photolytic and neutral (water) conditions. researchgate.net For instance, one study noted significant degradation when samples were exposed to 2N HCl and 2N NaOH at 60°C for 30 minutes. pharmascholars.com Another investigation demonstrated that reconstituted ceftazidime solutions are particularly susceptible to degradation, with about 85% loss observed after 24 hours of heating at 45°C or exposure to UV and visible light. sapub.org The ability of an analytical method to resolve the intact ceftazidime peak from the peaks of degradation products, such as pyridine and the Δ²-ceftazidime isomer, is a key indicator of its specificity. researchgate.netnih.govnih.gov
Several robust stability-indicating HPLC and UPLC methods have been developed and validated for the determination of ceftazidime pentahydrate in bulk and pharmaceutical formulations. These methods employ various chromatographic conditions to achieve optimal separation and quantification.
One such Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method was developed for the simultaneous estimation of ceftazidime pentahydrate and its impurity, pyridine. researchgate.net This method utilized an Atlantis dc18 column with a mobile phase of pH 7.0 buffer and acetonitrile, achieving distinct retention times of 1.456 minutes for ceftazidime and 2.970 minutes for pyridine. researchgate.net Another study details a method for ceftazidime and tazobactam (B1681243), using a Hypersil BDS C18 column and a mobile phase of phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran. ijrpb.com This method resulted in retention times of 3.490 minutes for ceftazidime and 2.353 minutes for tazobactam. ijrpb.com
A different RP-HPLC method used an Octa Decyl Silane column with a mobile phase of orthophosphoric acid and acetonitrile, yielding a retention time of 2.2 minutes for ceftazidime pentahydrate. researchgate.net More advanced UPLC methods have also been developed, offering faster analysis times. A stability-indicating RP-UPLC method for ceftazidime and avibactam (B1665839) used an HSS C18 column and a simple mobile phase of water and acetonitrile, with retention times of 2.109 minutes and 1.463 minutes for ceftazidime and avibactam, respectively. rjptonline.org
The validation of these methods in accordance with ICH guidelines confirms their suitability for routine quality control and stability testing. ijnrd.orgresearchgate.net Key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously assessed. For example, a method for ceftazidime and pyridine demonstrated linearity in the ranges of 100-400 µg/mL for ceftazidime and 5-50 µg/mL for pyridine, with correlation coefficients (r²) greater than 0.9999. researchgate.net Similarly, a UPLC method showed excellent linearity for ceftazidime, with a regression equation of y = 7883.2x + 12277. rjptonline.org The accuracy, often determined through recovery studies, is consistently high, with values typically ranging from 99.6% to 100.84%. researchgate.netijrpb.com
The following tables provide a comparative summary of the chromatographic conditions and validation parameters from various published stability-indicating methods for ceftazidime pentahydrate.
Table 1: Chromatographic Conditions of Stability-Indicating Methods for Ceftazidime Pentahydrate
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Octa Decyl Silane (250mm x 4.6 mm, 5µ) | Orthophosphoric acid: Acetonitrile (53:47 v/v) | 1.0 | PDA Detector | 2.2 | researchgate.net |
| RP-HPLC | Atlantis dc18 (150 mm X 4.6 mm, 5μm) | 0.02 M anhydrous sodium acetate buffer (pH 7.0): Acetonitrile (60:40 v/v) | 1.5 | 254 | 1.456 | researchgate.net |
| RP-HPLC | Hypersil BDS C18 (150 X 4.6mm, 5 µm) | Phosphate buffer (pH 3.0): Acetonitrile: Tetrahydrofuran (60:30:10) | 1.0 | 205 | 3.490 | ijrpb.com |
| UHPLC | Symmetry C18 (2.1 × 100 mm, 3.5 µm) | 20 mM sodium phosphate buffer (pH 3.0) in 12.5% acetonitrile | 0.25 | 260 | Not Specified | nih.gov |
| HPLC | Alltima C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile and Ammonium dihydrogen phosphate buffer (pH 3.9) (Gradient) | 1.3 | 255 | Not Specified | nih.gov |
| RP-UPLC | HSS C18 (100 x 2.1mm, 1.8µm) | Water: Acetonitrile (75:25 v/v) | 0.3 | 260 | 2.109 | rjptonline.org |
Table 2: Validation Parameters of Stability-Indicating Methods for Ceftazidime Pentahydrate
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Reference |
|---|---|---|---|---|---|
| Linearity Range (µg/mL) | 25-150 | 100-400 | 60-140 | Not Specified | researchgate.netresearchgate.netijrpb.comrjptonline.org |
| Correlation Coefficient (r²) | >0.999 | >0.9999 | 0.9998 | Not Specified | researchgate.netresearchgate.netijrpb.comrjptonline.org |
| LOD (µg/mL) | 0.34 | 3.40 | 0.03 | 3.53 | researchgate.netresearchgate.netijrpb.comrjptonline.org |
| LOQ (µg/mL) | 1.04 | 10.33 | 0.10 | 10.70 | researchgate.netresearchgate.netijrpb.comrjptonline.org |
| Accuracy (% Recovery) | 99.6 | Not Specified | 99.91 | 100.08 | researchgate.netijrpb.comrjptonline.org |
Advanced Research Applications and Methodologies
Ceftazidime (B193861) Pentahydrate as a Research Tool
In the laboratory setting, ceftazidime pentahydrate serves as a specialized agent for investigating bacterial physiology and genetics. Its well-defined mechanism of action allows researchers to probe specific cellular processes and select for particular genetic traits.
Ceftazidime pentahydrate is utilized in the study of penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of peptidoglycan synthesis, a key component of the bacterial cell wall. nih.gov The antibiotic covalently binds to these proteins, inhibiting their function and leading to cell lysis. nih.gov Because of this specific affinity, ceftazidime has been employed as a research probe to investigate PBPs, particularly PBP3. gbiosciences.com By using ceftazidime, scientists can study the structure, function, and inhibition of these essential bacterial enzymes, which is vital for understanding mechanisms of resistance and designing new antimicrobial drugs. gbiosciences.comscienceopen.com
Another significant application of ceftazidime pentahydrate in research is its use as a selection tool for isolating mutant bacterial colonies. gbiosciences.com Researchers can incorporate ceftazidime into a culture medium to create a selective environment where only bacteria possessing resistance mutations can survive and grow. wisc.edu This technique is fundamental for genetic studies, allowing for the identification and characterization of genes responsible for antibiotic resistance. For instance, specialized media, such as SuperCAZ/AVI, have been developed to screen for ceftazidime-avibactam resistant Gram-negative bacteria like Enterobacterales and Pseudomonas aeruginosa. nih.gov This method enables the detection of resistant isolates, regardless of the underlying resistance mechanism, with high sensitivity and specificity. nih.gov
DNA Binding Studies and Molecular Interactions
Research has extended to understanding the interactions between ceftazidime pentahydrate and deoxyribonucleic acid (DNA). These studies are crucial for elucidating potential mechanisms of action or genotoxicity beyond cell wall synthesis inhibition.
Physicochemical investigations have been conducted to characterize the interaction between ceftazidime pentahydrate and DNA in aqueous solutions. researchgate.netresearchgate.net These studies analyze properties such as density, viscosity, and conductance of drug-DNA solutions at various concentrations and temperatures. researchgate.net The results from these analyses indicate a constructive binding and interaction between ceftazidime and DNA molecules. researchgate.net The binding efficiency of ceftazidime pentahydrate has been noted to be greater than that of other cephalosporins like cefotaxime sodium. researchgate.netsemanticscholar.org The interaction is influenced by factors such as the drug-to-DNA ratio and the nature of the medium. researchgate.net Theoretical studies have also been performed to predict DNA-binding groups within the ceftazidime molecule, identifying components like imine and positive nitrogen ions as potential structural alerts for DNA interaction. nih.gov
Spectroscopic techniques, particularly UV-Visible spectroscopy, are employed to quantitatively study the binding events between ceftazidime and DNA. researchgate.net These methods can detect changes in the conformation and structure of DNA upon interaction with the drug. researchgate.net By analyzing the spectral data, researchers can calculate binding constants (Kb), which provide a quantitative measure of the strength of the drug-DNA interaction. researchgate.net Positive Kb values calculated for ceftazidime-DNA interactions confirm a binding event. researchgate.net These spectroscopic results support the findings from physicochemical studies, confirming that interactions of a physicochemical nature, potentially involving hydrogen bonding, occur between the drug and DNA. researchgate.netresearchgate.net
Table 1: Research Applications of Ceftazidime Pentahydrate
| Research Area | Application | Methodology | Key Findings |
|---|---|---|---|
| Protein Studies | Probe for Penicillin-Binding Proteins (PBPs) | Affinity Binding Assays | Specific binding to PBPs, especially PBP3, allows for functional and structural studies. gbiosciences.com |
| Bacterial Genetics | Selection of Mutant Colonies | Selective Culture Media | Isolates bacteria with resistance mutations by inhibiting the growth of susceptible strains. gbiosciences.comnih.gov |
| Molecular Interactions | DNA Binding Analysis | Physicochemical Measurements | Demonstrates constructive binding to DNA, influenced by concentration and medium. researchgate.net |
| Molecular Interactions | DNA Binding Analysis | UV-Visible Spectroscopy | Confirms binding events and allows for the calculation of binding constants (Kb). researchgate.net |
Environmental Impact Research
The widespread use of antibiotics has led to concerns about their environmental fate and ecological impact. Research into the environmental presence and effects of ceftazidime is an emerging area of study. Studies indicate that ceftazidime is very persistent in the environment but has a low potential for bioaccumulation. janusinfo.se However, it is considered to have high chronic toxicity. janusinfo.se
Investigations into the degradation of ceftazidime in aquatic environments show that the process can be described by first-order kinetics. researchgate.net Factors such as increased temperature and pH can significantly accelerate its degradation. researchgate.net The presence of ceftazidime and its photodegradation products in aquatic systems has been shown to induce oxidative damage in organisms like rotifers, highlighting its potential ecotoxicological effects. nih.gov The ecological risk is not limited to the parent compound; its byproducts formed under environmental conditions, such as through sunlight irradiation, can also impact aquatic life. nih.gov Furthermore, even low concentrations of antibiotics like ceftazidime in the environment can contribute to the development and spread of antibiotic resistance. janusinfo.se
Table 2: Environmental Profile of Ceftazidime
| Parameter | Finding | Source |
|---|---|---|
| Persistence | Very persistent; degradation is accelerated by higher temperature and pH. | janusinfo.seresearchgate.net |
| Bioaccumulation | Low potential for bioaccumulation. | janusinfo.se |
| Toxicity | High chronic toxicity. | janusinfo.se |
| Ecological Effect | Induces oxidative damage in aquatic organisms (rotifers). | nih.gov |
Fate and Behavior in Environmental Systems
Ceftazidime pentahydrate's journey into the environment, primarily through wastewater, has prompted research into its stability and degradation under various aquatic conditions. Studies show that its degradation can be influenced by several factors, including temperature, pH, and the presence of light.
The degradation of ceftazidime in aquatic environments generally follows first-order reaction kinetics, with a reported half-life of 1.83 days under specific laboratory conditions. researchgate.net This rate is significantly accelerated by increases in temperature and pH. For instance, raising the temperature from 5 to 45°C can increase the degradation rate by over 38 times, while an increase in pH from 5 to 9 can speed it up by more than 13 times. researchgate.net Degradation is also notably faster in wastewater compared to other water samples. researchgate.net
The degradation process involves several chemical transformations. A key step is the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) antibiotics. ptfarm.plnih.gov This can be followed by other reactions such as the hydrolysis of the group at the C-3 position and epimerization at the C-6 or C-7 positions. ptfarm.plnih.gov One of the identified degradation products is pyridine (B92270). ptfarm.plnih.gov
Sunlight, particularly UV-B irradiation, also plays a crucial role in the degradation of ceftazidime. Photodegradation leads to the formation of various photoproducts. nih.gov Interestingly, these photoproducts can exhibit different toxicological profiles compared to the parent compound. One study observed that while ceftazidime itself had a promotion effect on the feeding behavior of rotifers, its photoproducts, especially those formed under UV-B light, induced an inhibitory effect, suggesting increased toxicity. nih.gov This process was also associated with the generation of reactive oxygen species (ROS), indicating oxidative stress in the organisms. nih.gov
In sediment-water systems, ceftazidime has been found to be very persistent. janusinfo.se The total system half-life (DT50) values were 2.3 days in high organic carbon sediment and 10 days in low organic carbon sediment. janusinfo.se However, two of its main transformation products, M1 and M3, are considered very persistent, with DT50 values exceeding 60 days in low organic content systems. janusinfo.se Despite its persistence, ceftazidime has a low potential for bioaccumulation, with a log D value of -2.21 at a pH of 7. janusinfo.se
Interactive Data Table: Factors Influencing Ceftazidime Degradation
| Factor | Condition | Effect on Degradation Rate | Reference |
| Temperature | Increase from 5 to 45°C | 38.27 times faster | researchgate.net |
| pH | Increase from 5 to 9 | 13.03 times faster | researchgate.net |
| Light | UV-B Irradiation | Significant increase | nih.gov |
| Water Matrix | Wastewater | Relatively high | researchgate.net |
Contribution to Antimicrobial Resistance in the Environment
The presence of ceftazidime in the environment, even at sub-lethal concentrations, is a significant driver of antimicrobial resistance (AMR). service.gov.uked.ac.uk The continuous exposure of environmental bacteria to antibiotics like ceftazidime creates a selective pressure that favors the survival and proliferation of resistant strains. service.gov.ukresearchgate.net
Wastewater treatment plants (WWTPs) are major hotspots for the dissemination of antibiotic resistance genes (ARGs). nih.gov Although WWTPs can reduce the concentration of antibiotics like ceftazidime, they are not completely effective, and both the antibiotic and resistant bacteria are released into the environment through effluent. researchgate.net Cephalosporins, including ceftazidime, have been identified in both the influent and effluent of WWTPs. researchgate.net
Studies have observed a decline in ceftazidime resistance in Pseudomonas aeruginosa mutants over 450 generations in antibiotic-free and sublethal environments. oup.com This decline was attributed to newly acquired mutations rather than the reversion of the original resistance mutations. oup.com However, the frequency and extent of this decline were dependent on the genetic background of the bacterial strain. oup.com
The development of resistance to ceftazidime in combination with avibactam (B1665839), a newer β-lactamase inhibitor, is a growing concern. nih.gov Global surveillance has shown an increasing trend in resistance to this combination in Gram-negative bacteria. nih.gov
Interactive Data Table: Environmental Aspects of Ceftazidime and AMR
| Aspect | Finding | Implication | Reference |
| Environmental Presence | Detected in wastewater treatment plant influent and effluent. | Contributes to the dissemination of the antibiotic into aquatic environments. | researchgate.net |
| Selective Pressure | Sub-lethal concentrations can select for and maintain antimicrobial resistance. | Promotes the proliferation of resistant bacteria and resistance genes in the environment. | service.gov.uk |
| Resistance Decline | Resistance in P. aeruginosa can decline in antibiotic-free environments over generations. | Suggests that reducing environmental antibiotic contamination could help mitigate resistance. | oup.com |
| Emerging Resistance | Increasing resistance to ceftazidime-avibactam combination observed globally. | Highlights the ongoing evolution of resistance mechanisms in bacteria. | nih.gov |
Emerging Research Directions
Development of Prodrugs and Targeted Delivery Systems
To enhance the efficacy and overcome limitations of ceftazidime, researchers are exploring the development of prodrugs and targeted delivery systems. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. mdpi.com This approach can improve the pharmacokinetic properties of a drug. mdpi.com
One area of investigation is the synthesis of new derivatives of ceftazidime that could act as prodrugs. uobaghdad.edu.iq Another strategy involves creating conjugates of ceftazidime with other molecules. For example, cephalosporin-fluoroquinolone prodrugs have been designed to selectively deliver a broad-spectrum antibiotic to bacteria that express β-lactamase enzymes. nih.gov Similarly, cephalosporin-3′-diazeniumdiolates are a class of prodrugs designed to selectively release nitric oxide at the site of bacterial infection upon interaction with β-lactamases. nih.gov
Nanoparticle-based delivery systems are also a promising avenue for targeted therapy. These systems can help overcome bacterial resistance and improve the delivery of antibiotics to the site of infection. asm.orgnih.gov For instance, ceftazidime-decorated gold nanoparticles have been shown to be effective against ceftazidime-avibactam-resistant Enterobacteriaceae. asm.orgnih.govresearchgate.net The proposed mechanism involves damage to the bacterial cell membrane and an increase in intracellular reactive oxygen species. asm.orgnih.gov These nanoparticles have also demonstrated the ability to inhibit biofilm formation and eradicate mature biofilms. asm.orgnih.gov
Another approach involves co-loading ceftazidime with other antibiotics, such as tobramycin (B1681333), into chitosan-coated zein (B1164903) nanoparticles. mdpi.com This combination has shown synergistic effects against antibiotic-resistant and biofilm-producing Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.com Chitosan-derived nanoparticles have also been investigated as a versatile drug delivery system for ceftazidime, showing effectiveness against P. aeruginosa infections. nih.gov
Investigations into Non-Antimicrobial Effects or Secondary Biological Activities
Beyond its primary role as an antibacterial agent, research has begun to explore potential non-antimicrobial effects and secondary biological activities of ceftazidime. Some studies suggest that ceftazidime may have immunomodulatory properties.
In a rat model of sepsis, administration of a single dose of ceftazidime was found to significantly elevate the circulating concentrations of the pro-inflammatory cytokine interleukin-6 (IL-6) in both septic and non-septic animals. nih.gov Tumor necrosis factor-alpha (TNF-α) concentrations were also significantly increased in non-septic rats. nih.gov These findings suggest that ceftazidime's modulation of pro-inflammatory cytokines may be independent of its antimicrobial properties. nih.gov The ability of some antibiotics to modulate the immune system by directly affecting immune cells and the expression of inflammatory mediators is an area of ongoing research. nih.gov
It is important to note that while these findings are intriguing, research into the non-antimicrobial effects of ceftazidime is still in its early stages. Further investigation is needed to fully understand the mechanisms and potential clinical implications of these secondary biological activities.
Q & A
Q. How can researchers resolve discrepancies in potency data between spectrophotometric and chromatographic methods?
- Methodology : Apply statistical validation using t-tests and F-tests. For example, spectrophotometric methods may show higher variance (F-test = 2.76) compared to RP-HPLC (F-test = 1.12) due to matrix interference. Cross-validate with spiked recovery studies in human urine or serum .
Q. What strategies are recommended for impurity profiling of ceftazidime pentahydrate?
- Methodology : Use RP-HPLC with photodiode array detection to identify process-related impurities (e.g., Impurity B: C₂₂H₂₂N₆O₇S₂, MW 546.58). Validate methods per ICH Q3B guidelines, ensuring limits of quantification (LOQ) ≤0.1% .
Q. How can synchrotron X-ray diffraction enhance structural characterization of ceftazidime pentahydrate?
- Methodology : Invariom modeling with synchrotron radiation enables rapid microcrystal analysis (e.g., 200-second data collection). This technique resolves hydrogen-bonding networks (empirical energy: 4–8 kcal/mol) and dipole moments critical for stability studies .
Q. What experimental design considerations are critical for studying β-lactamase-mediated resistance?
- Methodology : Use isogenic bacterial strains (wild-type vs. β-lactamase-overexpressing mutants). Assess minimum inhibitory concentrations (MICs) in Mueller-Hinton broth, correlating with enzyme kinetics (Km/Vmax) using nitrocefin hydrolysis assays .
Q. How does sodium carbonate in ceftazidime formulations impact pharmacokinetic parameters?
- Methodology : In vivo studies in rats show sodium carbonate (116 mg/g ceftazidime) increases solubility, achieving serum Cmax of 170 mg/L after 2g IV bolus. Compare with L-arginine-based formulations to evaluate sodium’s effect on half-life (t½ = 1.8 hours) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
